molecular formula C16H15F3N2 B11835893 2-(3-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine

2-(3-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine

Cat. No.: B11835893
M. Wt: 292.30 g/mol
InChI Key: UNZREZORUBTUFW-UHFFFAOYSA-N
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Description

2-(3-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a tetrahydroquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: Introduction of a nitro group to the phenyl ring.

    Reduction: Conversion of the nitro group to an amine group.

    Cyclization: Formation of the tetrahydroquinoline ring structure.

These reactions are often carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-(3-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(3-(Trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H15F3N2

Molecular Weight

292.30 g/mol

IUPAC Name

2-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinolin-4-amine

InChI

InChI=1S/C16H15F3N2/c17-16(18,19)11-5-3-4-10(8-11)15-9-13(20)12-6-1-2-7-14(12)21-15/h1-8,13,15,21H,9,20H2

InChI Key

UNZREZORUBTUFW-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2NC1C3=CC(=CC=C3)C(F)(F)F)N

Origin of Product

United States

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